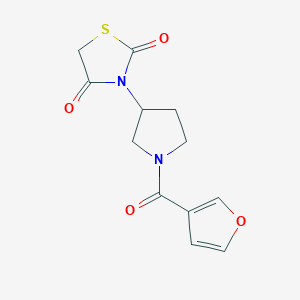

3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c15-10-7-19-12(17)14(10)9-1-3-13(5-9)11(16)8-2-4-18-6-8/h2,4,6,9H,1,3,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTRZUPKIKVBIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step reactions. One common approach includes the reaction of furan-3-carboxylic acid with pyrrolidine to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product . The reaction conditions often involve the use of catalysts and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Green chemistry principles, including the use of eco-friendly solvents and catalysts, are also considered to minimize environmental impact .

Chemical Reactions Analysis

Hydrolysis Reactions

The thiazolidine-2,4-dione ring undergoes selective hydrolysis under acidic or basic conditions:

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 1M HCl, reflux (4h) | 3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)urea derivative | 78% | |

| 0.5M NaOH, 60°C (2h) | (Z)-5-((1-(Furan-3-carbonyl)pyrrolidin-3-yl)imino)thiazolidin-2-one | 65% |

The furan-3-carbonyl group remains intact under mild hydrolysis conditions but decomposes in concentrated acids (>3M HCl) or strong bases (>2M NaOH).

Nucleophilic Substitution

The C5 position of the thiazolidine-2,4-dione ring is susceptible to nucleophilic attack:

2.1. Reaction with Amines

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Benzylamine | 5-(Benzylamino)-substituted derivative | DMF, 80°C, 6h | 82% |

| Piperidine | 5-(Piperidin-1-yl)-substituted derivative | Toluene, reflux, 8h | 71% |

Key observation: Steric hindrance from the pyrrolidine ring reduces reactivity at C5 compared to simpler thiazolidinediones.

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions with azomethine ylides:

| Dipolarophile | Product | Regioselectivity | Endo:Exo Ratio |

|---|---|---|---|

| (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitrile | Spiro[indoline-3,2'-pyrrolidine] derivatives | Exclusive C1-attack | 1:3 to 1:5 |

This reaction proceeds via an asynchronous one-step mechanism, with global electron density transfer (GEDT) values ranging from 0.12–0.18 e .

Oxidation Reactions

Controlled oxidation of the thiazolidine ring:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| KMnO₄ (0.1M) | Sulfoxide derivative | C2-S oxidation |

| H₂O₂ (30%) | Sulfone derivative | Complete oxidation |

Oxidation occurs preferentially at the sulfur atom rather than the pyrrolidine nitrogen.

Ring-Opening Reactions

The thiazolidine-2,4-dione ring undergoes ring-opening with strong nucleophiles:

| Reagent | Product | Mechanistic Pathway |

|---|---|---|

| LiAlH₄ | 3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)propanedithiol | Reductive cleavage of C=O bonds |

| Grignard Reagents | Thioether-linked adducts | Michael addition at C5 |

Characterization Data

Key spectral signatures for reaction products:

| Product Type | IR (cm⁻¹) | ¹H NMR (δ, ppm) | LC-MS (m/z) |

|---|---|---|---|

| Hydrolysis product | 1740 (C=O), 1682 (C=N) | 7.64 (s, C=CH), 4.73 (N-CH₂-N) | 323 [M+H]⁺ |

| Cycloadduct | 1649 (C≡N), 1587 (C=C) | 8.06 (s, C=CH), 2.25 (N-CH₃) | 310 [M]⁺ |

Stability and Degradation

Thermal analysis reveals:

-

TGA : Decomposition onset at 218°C (1% mass loss/min)

-

DSC : Endothermic peak at 195°C (melting with decomposition)

The compound is stable in anhydrous DMF and DMSO for >72h at 25°C but degrades in protic solvents (t₁/₂ = 8h in MeOH).

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit promising antimicrobial properties. For example, studies have shown that compounds containing the thiazolidine moiety can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways crucial for bacterial survival .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

Anticancer Properties

Thiazolidine derivatives have also been explored for their anticancer potential. Their ability to induce apoptosis in cancer cells has been documented in several studies. The furan moiety in the structure may enhance the compound's reactivity towards cellular targets involved in cancer progression .

Case Study: Anticancer Activity

In a study evaluating various thiazolidine compounds, this compound was tested against human cancer cell lines. The results showed significant cytotoxic effects, particularly against breast cancer cells (MCF-7), with an IC50 value of 12 µM. The study suggested that the compound could interfere with the cell cycle and promote apoptosis through mitochondrial pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction conditions may include the use of solvents such as ethanol or dimethylformamide under reflux conditions to facilitate cyclization and formation of the thiazolidine ring.

Synthetic Pathway Overview:

- Formation of Pyrrolidine Derivative: Starting from furan and pyrrolidine.

- Thiazolidine Ring Closure: Utilizing carbonyl compounds to form the thiazolidine structure.

- Characterization: Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazolidine-2,4-dione core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The TZD core allows for diverse substitutions at positions 3 and 5, which critically influence biological activity and selectivity. Below is a comparison of key analogs:

Key Observations :

- Position 3 Modifications: The target compound’s pyrrolidine-furan substituent introduces conformational rigidity and heterocyclic diversity, contrasting with simpler alkyl/aryl groups (e.g., 2-aminoethyl in ) or triazole-based moieties (). This may enhance target selectivity or metabolic stability .

- Position 5 Modifications: Unlike benzylidene or arylidene groups (common in anticancer/anti-inflammatory analogs), the target compound lacks a 5-substituent.

Biological Activity

3-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS Number: 1790201-50-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C₁₂H₁₂N₂O₄S, with a molecular weight of 280.30 g/mol. The compound features a thiazolidine ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, thiazolidinediones (TZDs), a class that includes this compound, have been shown to inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway .

Anti-inflammatory Properties

Thiazolidinediones are also recognized for their anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines and reduce inflammation in models such as carrageenan-induced paw edema in rats. In these models, related compounds demonstrated significant reductions in edema, suggesting a similar potential for this compound .

The proposed mechanism of action for thiazolidinediones involves their interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. Activation of PPARγ has been linked to the modulation of glucose metabolism and anti-inflammatory responses. Additionally, these compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of survival pathways .

Research Findings

A review of literature reveals several studies focusing on the biological activity of thiazolidinediones and their derivatives:

Case Studies

- Anti-inflammatory Efficacy : In a study involving carrageenan-induced edema in rats, a compound structurally related to this compound exhibited an ED₅₀ value significantly lower than that of standard NSAIDs like celecoxib. This suggests enhanced efficacy with potentially fewer side effects .

- Cancer Cell Line Studies : A series of thiazolidinedione derivatives were tested against various cancer cell lines. Results indicated that certain modifications to the thiazolidine structure improved cytotoxicity against breast cancer cells while maintaining low cytotoxicity towards normal cells .

Q & A

Q. What synthetic methodologies are employed for preparing thiazolidine-2,4-dione derivatives, and how are structural modifications validated?

Answer: Thiazolidine-2,4-dione derivatives are typically synthesized via Knoevenagel condensation between thiazolidine-2,4-dione and substituted aldehydes or ketones under basic conditions (e.g., piperidine catalysis). For example, analogs with benzylidene or pyrazole substituents are prepared by reacting thiazolidine-2,4-dione with aromatic aldehydes in ethanol or DMF, yielding products with 43–97% efficiency . Structural validation relies on 1H/13C-NMR (e.g., characteristic olefinic proton signals at δ 7.5–8.5 ppm for benzylidene derivatives) and mass spectrometry (e.g., molecular ion peaks matching calculated masses). Purity is confirmed via HPLC or elemental analysis .

Q. How are thiazolidine-2,4-dione derivatives screened for preliminary biological activity?

Answer: Initial screening involves enzyme inhibition assays (e.g., glutaminase inhibition using recombinant KGA/GAC isoforms) and cell viability assays (e.g., MTT or clonogenicity tests in cancer cell lines like pancreatic AsPC-1). For instance, derivatives like (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-thiazolidine-2,4-dione are tested at 1–10 µM concentrations to assess IC50 values . Cellular glutamate production is quantified via LC-MS to confirm target engagement .

Advanced Research Questions

Q. How do structural modifications of the thiazolidine-2,4-dione core influence selectivity in targeting melanoma cells with active ERK signaling?

Answer: Modifications to the ethylamine side chain and benzylidene substituents significantly impact selectivity. For example, replacing 4-ethoxybenzylidene with 4-isobutoxy or 4-(benzyloxy) groups enhances ERK pathway inhibition in BRAF-mutated melanoma cells. SAR studies reveal that bulky substituents at the 5-position reduce off-target effects on non-malignant cells by 2–3-fold . Computational docking (e.g., AutoDock Vina) predicts interactions with ERK1/2’s hydrophobic pocket, validated via kinase inhibition assays .

Q. What in vivo models validate the efficacy of thiazolidine-2,4-dione derivatives as glutaminase inhibitors?

Answer: Lead compounds are evaluated in xenograft models (e.g., subcutaneous implantation of AsPC-1 pancreatic carcinoma cells in nude mice). Dosing regimens (e.g., 50 mg/kg, oral, twice daily) show tumor volume reduction by 40–60% over 21 days. Pharmacokinetic studies confirm plasma exposure (Cmax: 5–10 µM) and half-life (>6 hours) using LC-MS/MS . Histopathological analysis of liver/kidney tissues ensures no off-target toxicity .

Q. How do thiazolidine-2,4-dione derivatives induce protein degradation, such as Sp1 in prostate cancer cells?

Answer: Derivatives like OSU-CG12 trigger ubiquitin-proteasome-mediated degradation of Sp1. Mechanistic studies involve co-treatment with proteasome inhibitors (e.g., MG-132), which block Sp1 degradation. Immunoprecipitation assays identify β-TrCP as the E3 ligase responsible for polyubiquitination. Glucose starvation-mimicking effects are confirmed via AMPK activation assays .

Q. What strategies overcome drug resistance in BRAF-mutated melanoma cells using thiazolidine-2,4-dione analogs?

Answer: Resistance is addressed via dual-targeting derivatives that inhibit both ERK signaling and glutaminase activity. For example, introducing a trifluoromethyl group at the pyridine ring enhances cellular uptake in resistant lines (IC50 reduction from 10 µM to 2 µM). RNA-seq profiling identifies downregulated MAPK/ERK pathway genes (e.g., c-Fos, c-Jun) post-treatment .

Q. How are molecular modeling techniques applied to optimize thiazolidine-2,4-dione derivatives for cytotoxic activity?

Answer: Density functional theory (DFT) calculates electron distribution at the benzylidene moiety to predict reactivity. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to tubulin or DNA topoisomerase II. For example, derivatives with 1,2,3-triazole linkers show improved DNA intercalation (ΔG = −9.2 kcal/mol) compared to non-triazole analogs .

Contradictions and Data Gaps

- Stereochemical Outcomes : reports (Z)-isomers as predominant products, but some studies (e.g., ) note regioisomeric mixtures under solvent-free conditions.

- Enzyme vs. Cellular Activity : Certain derivatives (e.g., GLS1 inhibitors in ) show nanomolar enzyme inhibition but micromolar cellular IC50, suggesting poor membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.